1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound featuring a benzodioxole ring and a pyrimidine moiety connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrimidine Moiety: The pyrimidine ring is synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the benzodioxole derivative reacts with a pyrimidine thiol under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The benzodioxole ring can interact with hydrophobic pockets, while the pyrimidine moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]propane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzodioxole and a pyrimidine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-8-4-13(18)16-14(15-8)21-6-10(17)9-2-3-11-12(5-9)20-7-19-11/h2-5H,6-7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSMSZFSNVSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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